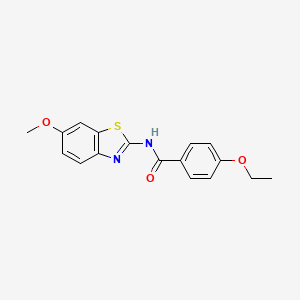

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

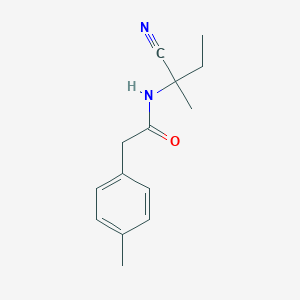

The synthesis of benzothiazole derivatives, such as “4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide”, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper .Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

4-Ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide and its derivatives have been explored for their potential use as antidiabetic agents. Research conducted by Nomura et al. (1999) identified similar compounds as promising candidates for treating diabetes mellitus, highlighting the therapeutic potential of benzamide derivatives in diabetes management (Nomura et al., 1999).

Liquid Crystal Applications

A study by Ha et al. (2010) explored the creation of calamitic liquid crystals containing a benzothiazole core. This research signifies the potential of benzothiazole derivatives, similar to this compound, in developing advanced liquid crystal materials (Ha et al., 2010).

Antimicrobial Properties

Patel et al. (2011) investigated new pyridine derivatives incorporating benzothiazole for antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, suggesting potential antimicrobial applications for benzothiazole derivatives (Patel et al., 2011).

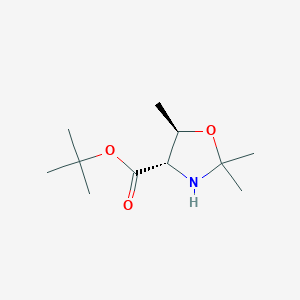

Synthesis and Characterization Studies

Several studies have been conducted on the synthesis and characterization of benzothiazole derivatives. Ćaleta et al. (2008) focused on the synthesis and structure of novel N-(benzothiazol-2-yl)benzamides, which is relevant for understanding the chemical properties and potential applications of similar compounds (Ćaleta et al., 2008).

Corrosion Inhibition

Research by Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel. This study underscores the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Hu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant anti-tubercular activity .

Eigenschaften

IUPAC Name |

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(21-2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDFDANNUGKUEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2376077.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)

![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376094.png)

![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)

![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)